(Chloroethynyl)benzene

Description

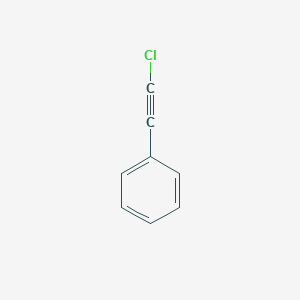

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWZLADUGAKASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81953-16-4 | |

| Record name | Benzene, (2-chloroethynyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81953-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90163951 | |

| Record name | Benzene, (chloroethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-82-5 | |

| Record name | Benzene, (chloroethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloroethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Chloroethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Chloroethynyl)benzene CAS number and properties

An In-depth Technical Guide to (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 1483-82-5), a halogenated alkyne with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its potential role in the development of novel therapeutic agents.

Core Properties and Identification

This compound, with the IUPAC name 2-chloroethynylbenzene, is an organic compound consisting of a phenyl group attached to a chloroethynyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1483-82-5 | [1] |

| Molecular Formula | C₈H₅Cl | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Boiling Point | 170.2°C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Refractive Index | 1.575 | [1] |

| Flash Point | 70°C | [1] |

| Vapor Pressure | 1.97 mmHg at 25°C | [1] |

Table 2: Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 2-chloroethynylbenzene |

| Synonyms | This compound, 1-Chloro-2-phenylacetylene, Phenylethynyl chloride |

| InChI | InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H |

| SMILES | C1=CC=C(C=C1)C#CCl |

Synthesis and Characterization: Experimental Protocols

Synthesis of this compound via Halogenation of Phenylacetylene

A common and straightforward method for the synthesis of this compound is the selective halogenation of phenylacetylene at its terminal position.[2]

Materials:

-

Phenylacetylene

-

N-chlorosuccinimide (NCS)

-

Deuterated chloroform (CDCl₃) for in-situ monitoring

Procedure:

-

In a suitable reaction vessel, dissolve phenylacetylene in deuterated chloroform.

-

Add N-chlorosuccinimide to the solution at room temperature.

-

The conversion of the starting material can be monitored by ¹H NMR spectroscopy.

-

The reaction proceeds to yield this compound. For further purification, the product can be purified via column chromatography on silica with petrol ether and ethyl acetate as eluents.[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

¹H NMR Spectroscopy:

-

Solvent: CDCl₃

-

Frequency: 250 MHz

-

Chemical Shift (δ): 7.24–7.18 ppm (multiplet, 5H)[3]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Molecular Ion Peak (M)⁺: m/z 136.5[3]

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Application in Drug Development: A Case Study

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. One such application is in the development of novel agents against schistosomiasis, a parasitic disease.

Synthesis of Oxadiazole-2-oxide Derivatives

This compound has been utilized in the synthesis of a series of oxadiazole-2-oxide derivatives, which have demonstrated significant in vitro activity against the adult stage of Schistosoma japonicum. The synthesis of these derivatives is a multi-step process where this compound is a key starting material.

The general workflow for the application of this compound in the synthesis of these biologically active compounds is illustrated in the diagram below.

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

This workflow highlights the journey from the synthesis of this compound to its use as a precursor for novel compounds that undergo biological screening and lead to the identification of potential drug candidates. The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure, originating from the this compound core, impact the biological activity against the parasite.

References

An In-depth Technical Guide to the Synthesis and Characterization of (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (Chloroethynyl)benzene, also known as 1-chloro-2-phenylacetylene. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. This document details a reliable synthetic protocol and presents its key characterization data in a structured format.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, application in synthetic protocols, and for the interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl | PubChem[1] |

| Molecular Weight | 136.58 g/mol | PubChem[1] |

| IUPAC Name | 1-Chloro-2-phenylacetylene | PubChem[1] |

| CAS Number | 1483-82-5 | PubChem[1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. This method provides a direct and efficient route to form the carbon-carbon bond between the phenyl and chloroethynyl moieties. A detailed experimental protocol is provided below, adapted from synthetic procedures for similar compounds.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials and Equipment:

-

Iodobenzene

-

(Z)-1,2-Dichloroethene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

To this stirred mixture, add iodobenzene.

-

Finally, add (Z)-1,2-dichloroethene dropwise at room temperature.

-

The reaction mixture is then stirred at an elevated temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup, typically by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key characterization data.

Mass Spectrometry

The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its isotopic pattern, as well as fragmentation products.

| Ion | m/z | Relative Abundance |

| [M]⁺ | 136 | High |

| [M+2]⁺ (³⁷Cl isotope) | 138 | Approx. 1/3 of M⁺ |

| [M-Cl]⁺ | 101 | Moderate |

| Data sourced from PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.50 | Multiplet | 5H | Aromatic protons |

¹³C NMR (CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 132.0 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 122.0 | Quaternary Aromatic C |

| 85.0 | Alkyne C (C-Ph) |

| 65.0 | Alkyne C (C-Cl) |

| Note: Predicted chemical shifts based on related structures and general principles. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2200 | Medium | C≡C stretch (chloro-substituted) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| Below 800 | Strong | C-Cl stretch |

| Note: Expected peak positions based on typical IR correlation tables. |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via a Sonogashira coupling reaction.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented Sonogashira coupling protocol offers a reliable method for its preparation, and the tabulated spectroscopic data serve as a crucial reference for its identification and quality control. This information is intended to support researchers and scientists in the fields of organic synthesis, materials science, and drug development in their endeavors involving this versatile chemical building block.

References

Spectroscopic Analysis of (Chloroethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for (chloroethynyl)benzene, also known as phenylchloroacetylene. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and related structures in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum for this compound was obtained from the NIST WebBook. The fragmentation pattern is consistent with the structure, showing the molecular ion and characteristic fragments.

| m/z | Relative Intensity (%) | Assignment |

| 138 | 34 | [M+2]+• (isotope peak) |

| 136 | 100 | [M]+• (molecular ion) |

| 101 | 85 | [M-Cl]+ |

| 75 | 40 | [C6H3]+ |

Table 2: Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would show signals corresponding to the aromatic protons. The chemical shifts are estimated based on the influence of the chloroethynyl substituent on the benzene ring. Aromatic protons typically appear in the 6.5-8.0 ppm range.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ortho-H | 7.4 - 7.6 | Multiplet | 2H |

| meta-H | 7.3 - 7.5 | Multiplet | 2H |

| para-H | 7.3 - 7.5 | Multiplet | 1H |

Table 3: Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would display signals for the six carbons of the benzene ring and the two carbons of the chloroethynyl group. The chemical shifts are estimated based on known substituent effects. Aromatic carbons typically resonate between 110 and 140 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

| C≡C-Cl | ~65 |

| C-C≡C | ~85 |

| C-ipso | ~122 |

| C-ortho | ~129 |

| C-meta | ~129 |

| C-para | ~132 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the chloroalkyne functional group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C≡C stretch | 2260 - 2150 | Medium to Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

| Aromatic C-H bend | 900 - 675 | Strong |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method for a Solid):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

2.3 Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Predicted ¹H and ¹³C NMR Shifts for (Chloroethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloroethynyl)benzene is a halogenated alkyne of significant interest in organic synthesis and materials science due to its reactive ethynyl group and the influence of the chloro substituent on its electronic properties. Understanding its molecular structure is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR chemical shifts for this compound, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a logical workflow for the integration of predicted and experimental data.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the principle of additivity of substituent chemical shifts (SCS) on a benzene ring. The base chemical shift for benzene is taken as 7.27 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR. The incremental shifts for the chloro and ethynyl substituents are applied to these base values to estimate the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Position | Substituent Effects Calculation (ppm) | Predicted Chemical Shift (δ, ppm) |

| H-2, H-6 (ortho) | 7.27 + SCS_ortho(Cl) + SCS_meta(C≡CH) | ~7.30 |

| H-3, H-5 (meta) | 7.27 + SCS_meta(Cl) + SCS_ortho(C≡CH) | ~7.35 |

| H-4 (para) | 7.27 + SCS_para(Cl) + SCS_ipso(C≡CH) | ~7.40 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Substituent Effects Calculation (ppm) | Predicted Chemical Shift (δ, ppm) |

| C-1 (ipso-Cl) | 128.5 + SCS_ipso(Cl) + SCS_para(C≡CH) | ~134.8 |

| C-2, C-6 (ortho) | 128.5 + SCS_ortho(Cl) + SCS_meta(C≡CH) | ~129.0 |

| C-3, C-5 (meta) | 128.5 + SCS_meta(Cl) + SCS_ortho(C≡CH) | ~129.8 |

| C-4 (para-C≡CH) | 128.5 + SCS_para(Cl) + SCS_ipso(C≡CH) | ~122.5 |

| Cα (Ethynyl) | - | ~83 |

| Cβ (Ethynyl) | - | ~77 |

Note: The predicted shifts for the ethynyl carbons are based on typical values for substituted phenylacetylenes.

Experimental Protocol for NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).

-

Receiver Gain: Optimize automatically.

-

3. ¹³C NMR Spectroscopy Acquisition

-

Instrument: Same as for ¹H NMR.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled carbon experiment with a 30° pulse angle (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio, as ¹³C has a low natural abundance).

-

Receiver Gain: Optimize automatically.

-

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for combining predicted and experimental NMR data for the structural confirmation of this compound.

Caption: Logical workflow for the structural elucidation of this compound using a combination of predicted and experimental NMR data.

Conclusion

This technical guide provides a foundational understanding of the predicted ¹H and ¹³C NMR spectra of this compound. The provided data and experimental protocol serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. By following the outlined logical workflow, scientists can confidently utilize NMR spectroscopy for the structural verification and characterization of this and other novel organic molecules. The integration of computational predictions with experimental data is a powerful approach that can accelerate research and development efforts.

An In-depth Technical Guide on the Stability and Decomposition Pathways of (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and theoretical data on the stability and decomposition of (chloroethynyl)benzene is limited in publicly available literature. This guide synthesizes information from structurally related analogs, particularly (2-chloroethyl)benzene, and fundamental chemical principles to propose likely stability characteristics and decomposition pathways. The experimental protocols described are based on established methods for studying similar reactive intermediates.

Introduction

This compound, also known as phenylchloroacetylene, is an organic compound with the chemical formula C₆H₅C≡CCl. Its structure, featuring a phenyl ring attached to a chloroethynyl group, suggests a high degree of reactivity and potential instability. The presence of the electron-withdrawing chloro group on the acetylene moiety, combined with the aromatic system, makes this molecule of interest in synthetic chemistry and materials science. However, these same features contribute to its likely thermal and photochemical lability. Understanding the stability and decomposition pathways of this compound is crucial for its safe handling, storage, and utilization in any application.

This technical guide provides a comprehensive overview of the anticipated stability and decomposition characteristics of this compound. Due to the scarcity of direct studies, this document leverages data from related compounds and theoretical principles to provide a foundational understanding for researchers.

Stability Profile

General Handling and Storage Precautions: Based on the safety data for related chlorinated hydrocarbons, the following precautions are recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Handling: Use in a well-ventilated area, employing personal protective equipment such as gloves and safety goggles.

Proposed Decomposition Pathways

The decomposition of this compound is likely to proceed through several pathways, primarily initiated by the cleavage of the C-Cl bond. The resulting phenylacetylide radical is a key intermediate that can undergo various subsequent reactions. The following sections outline the proposed thermal and photochemical decomposition pathways.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo unimolecular decomposition. Drawing parallels from the pyrolysis of (2-chloroethyl)benzene, which has been studied experimentally, we can anticipate the formation of a variety of products.[1][2] The pyrolysis of (2-chloroethyl)benzene at temperatures up to 1400 K yields products such as HCl, acetylene, ethylene, propyne, styrene, and phenylacetylene.[1][2]

Based on these findings, a proposed thermal decomposition pathway for this compound is initiated by the homolytic cleavage of the C-Cl bond to form a phenylacetylide radical and a chlorine radical.

Proposed Primary Decomposition Step:

C₆H₅C≡CCl → C₆H₅C≡C• + Cl•

The highly reactive phenylacetylide and chlorine radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation of the benzene ring, leading to a complex mixture of products.

Potential Secondary Reactions and Products:

-

Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from another molecule or the solvent to form HCl. The phenylacetylide radical can abstract a hydrogen atom to form phenylacetylene.

-

Radical Recombination: Recombination of radicals can lead to the formation of various larger molecules.

-

Ring Opening and Fragmentation: At very high temperatures, the benzene ring can undergo fragmentation, leading to the formation of smaller unsaturated hydrocarbons like acetylene and propyne.

Below is a proposed logical diagram for the thermal decomposition of this compound.

Photochemical Decomposition

Aromatic compounds and haloalkanes are known to undergo photochemical decomposition upon exposure to UV light. It is plausible that this compound would also be susceptible to photodegradation. The energy from UV photons could induce the cleavage of the C-Cl bond, similar to the thermal pathway, generating phenylacetylide and chlorine radicals. These radicals would then engage in similar secondary reactions.

Experimental Methodologies for Studying Decomposition

To validate the proposed decomposition pathways and quantify the stability of this compound, specific experimental techniques are required. The following protocols are adapted from studies on analogous compounds and are suitable for investigating reactive intermediates.

Pyrolysis-Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

This technique is ideal for studying the primary decomposition products of thermally labile species. The workflow involves the rapid heating of the compound in a flow tube reactor, followed by the immediate trapping of the products in an inert gas matrix at cryogenic temperatures. This "freezes" the reaction products, allowing for their spectroscopic characterization.

Experimental Protocol:

-

Sample Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.

-

Pyrolysis: The gas mixture is passed through a resistively heated silicon carbide (SiC) tubular reactor. The temperature of the reactor can be varied to study the temperature dependence of the decomposition.

-

Matrix Isolation: The pyrolyzed gas mixture is deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (typically around 10 K).

-

FTIR Spectroscopy: The infrared spectrum of the isolated products is recorded. By comparing this spectrum to the spectrum of the unpyrolyzed compound and to literature spectra of known molecules, the decomposition products can be identified.

Below is a diagram illustrating the experimental workflow for a pyrolysis-matrix isolation FTIR experiment.

Quantitative Data from Analogous Compounds

While no quantitative data for this compound is available, the following table summarizes the decomposition products identified from the pyrolysis of the structurally related compound, (2-chloroethyl)benzene. This provides an indication of the types of molecules that might be expected from the decomposition of this compound.

| Precursor Compound | Pyrolysis Temperature (K) | Identified Decomposition Products | Reference |

| (2-Chloroethyl)benzene | up to 1400 | HCl, acetylene, ethylene, propyne, isobutene, vinylacetylene, propargyl radical, styrene, phenylacetylene | [1][2] |

Conclusion

This compound is predicted to be a reactive and potentially unstable molecule. While direct experimental data on its stability and decomposition are lacking, analysis of its chemical structure and comparison with related compounds, such as (2-chloroethyl)benzene, allow for the formulation of plausible decomposition pathways. The primary decomposition event is likely the cleavage of the C-Cl bond, leading to the formation of highly reactive radical species. These intermediates can then undergo a variety of secondary reactions to produce a complex mixture of products, including phenylacetylene and HCl.

To gain a definitive understanding of the stability and decomposition of this compound, further experimental and computational studies are necessary. Techniques such as pyrolysis-matrix isolation FTIR spectroscopy, coupled with theoretical calculations, would be invaluable in elucidating the precise mechanisms and kinetics of its decomposition. Such knowledge is essential for the safe and effective application of this and other related energetic materials.

References

An In-depth Technical Guide to the Handling and Storage of (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

(Chloroethynyl)benzene (CAS No. 1483-82-5), also known as phenylchloroacetylene, is a reactive haloalkyne of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a phenyl ring and a reactive chloroalkyne moiety, makes it a valuable building block for the construction of complex molecular architectures. However, its reactivity also necessitates careful handling and storage to ensure laboratory safety and maintain chemical integrity. This guide provides a comprehensive overview of the essential precautions, experimental protocols, and stability considerations for this compound.

Safety and Hazard Profile

This compound is classified as a skin and eye irritant.[1] While comprehensive toxicological data is not extensively documented, the inherent reactivity of the chloroalkyne functional group warrants a cautious approach.[1] Acetylenic compounds, in general, can be energetic and may decompose, particularly under elevated temperatures or pressures. There is also a risk of forming explosive metal acetylides with certain metals.

Table 1: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures |

| Causes skin irritation. | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. |

| Causes serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Potential for thermal decomposition. | Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area. |

| Potential to form explosive acetylides. | Avoid contact with incompatible metals (e.g., copper, silver, mercury, and their salts). |

Handling Precautions

All manipulations of this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles, must be worn at all times.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for handling this compound.

Storage Requirements

Proper storage is crucial to maintain the stability and purity of this compound.

Table 2: Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool, typically 2-8 °C. | To minimize decomposition and polymerization. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent reaction with oxygen and moisture. |

| Container | Tightly sealed, amber glass bottle. | To protect from light and prevent leakage. |

| Incompatibilities | Strong oxidizing agents, strong bases, and certain metals (copper, silver, mercury).[1] | To prevent vigorous reactions and the formation of explosive acetylides. |

Experimental Protocols

Synthesis of this compound from Phenylacetylene

The synthesis of this compound is typically achieved through the deprotonation of phenylacetylene followed by chlorination of the resulting lithium phenylacetylide.

Reaction Scheme:

C₆H₅C≡CH + n-BuLi → C₆H₅C≡CLi + BuH C₆H₅C≡CLi + Cl-X → C₆H₅C≡CCl + LiX

Detailed Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

-

Procedure:

-

Dissolve phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium phenylacetylide.

-

A suitable chlorinating agent (e.g., N-chlorosuccinimide or hexachloroethane) dissolved in anhydrous THF is then added slowly, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A schematic of the synthesis of this compound.

Stability and Reactivity

While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, related compounds such as (2-chloroethyl)benzene have been studied. Pyrolysis of (2-chloroethyl)benzene at high temperatures (up to 1400 K) yields products including HCl, styrene, and phenylacetylene, indicating that under extreme thermal stress, decomposition pathways involving the elimination of HCl and rearrangement are possible.[2][3][4]

The reactivity of this compound is dominated by the electrophilic nature of the acetylenic carbon atom attached to the chlorine, making it susceptible to attack by nucleophiles. The reactivity of aryl halides in nucleophilic substitution is generally lower than that of alkyl halides due to the strength of the C(sp²)-halogen bond and electron repulsion from the benzene ring.[5] However, the presence of the triple bond can influence this reactivity.

Spill and Waste Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials for absorption.

All waste containing this compound should be considered hazardous and disposed of in accordance with local, state, and federal regulations for halogenated organic waste.

This guide is intended to provide a comprehensive overview for the safe handling and storage of this compound. Researchers should always consult the most recent Safety Data Sheet (SDS) and be familiar with the specific safety protocols of their institution before working with this compound.

References

An In-depth Technical Guide on (Chloroethynyl)benzene

This guide provides the fundamental chemical properties of (Chloroethynyl)benzene, specifically its molecular weight and chemical formula. This information is crucial for researchers, scientists, and professionals in drug development for accurate compound quantification, reaction stoichiometry, and analytical characterization.

Core Chemical Data

This compound is a chemical compound with the molecular formula C8H5Cl.[1] Its molecular weight is 136.58 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C8H5Cl | PubChem[1] |

| Molecular Weight | 136.58 g/mol | PubChem[1] |

| IUPAC Name | 2-chloroethynylbenzene | PubChem[1] |

| CAS Number | 1483-82-5 | PubChem[1] |

Structure and Identification

The chemical structure and identifiers are pivotal for unambiguous documentation and database searches.

Caption: Key identifiers for this compound.

References

An In-depth Technical Guide to Phenylchloroacetylene: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylchloroacetylene (C₈H₅Cl) is a halogenated alkyne of significant interest in organic synthesis due to its reactive nature, serving as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of phenylchloroacetylene, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its key chemical transformations. The information presented herein is intended to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development.

Discovery and History

The first documented synthesis of phenylchloroacetylene is attributed to the German chemist F. Straus in 1905. In his seminal work published in Liebigs Annalen der Chemie, titled "Über die ungesättigten Abkömmlinge des Acetylens und ihre Umwandlungsprodukte" (On the unsaturated derivatives of acetylene and their conversion products), Straus detailed the preparation of this novel compound. His research laid the groundwork for the exploration of haloalkynes and their subsequent application in organic synthesis. The initial synthesis involved the dehydrochlorination of α,β-dichlorostyrene, a method that, in principle, is still relevant today.

Synthesis of Phenylchloroacetylene

The primary and most historically significant method for the synthesis of phenylchloroacetylene is the dehydrohalogenation of a suitable precursor.

Dehydrochlorination of 1,1-dichloro-2-phenylethene

This method follows the foundational work of Straus and involves the elimination of hydrogen chloride from a dichlorinated styrene derivative.

Experimental Protocol:

-

Starting Material: 1,1-dichloro-2-phenylethene (α,β-dichlorostyrene).

-

Reagent: A strong base, typically an alkoxide such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), in a suitable solvent like ethanol or tetrahydrofuran (THF).

-

Procedure:

-

1,1-dichloro-2-phenylethene is dissolved in the chosen anhydrous solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of the strong base in the same solvent is added dropwise to the stirred solution of the starting material.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure phenylchloroacetylene.

-

Logical Workflow for the Synthesis of Phenylchloroacetylene:

Caption: General workflow for the synthesis of phenylchloroacetylene.

Physicochemical and Spectroscopic Data

Accurate characterization of phenylchloroacetylene is crucial for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of Phenylchloroacetylene

| Property | Value |

| Molecular Formula | C₈H₅Cl |

| Molecular Weight | 136.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 68-70 °C at 15 mmHg |

| Density | 1.125 g/mL at 25 °C |

Table 2: Spectroscopic Data of Phenylchloroacetylene

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ ~7.3-7.5 ppm (m, 5H, aromatic protons). |

| ¹³C NMR | δ ~82 ppm (-C≡C-Cl), ~85 ppm (Ph-C≡C-), ~123 ppm (aromatic C), ~128 ppm (aromatic C), ~129 ppm (aromatic C), ~132 ppm (aromatic C). |

| IR | ~2210 cm⁻¹ (C≡C stretch, strong and sharp)[1][2], ~3100-3000 cm⁻¹ (aromatic C-H stretch)[1][2], ~1600, 1480 cm⁻¹ (aromatic C=C stretch)[1][2]. |

| Mass Spec. | Molecular ion (M⁺) peak at m/z = 136, with a characteristic M+2 peak at m/z = 138 (approximately 1/3 the intensity of the M⁺ peak) due to the ³⁷Cl isotope. Fragmentation may show loss of Cl (m/z = 101).[3][4][5] |

Chemical Reactivity and Key Transformations

Phenylchloroacetylene is a valuable synthetic intermediate due to the reactivity of its carbon-carbon triple bond and the carbon-chlorine bond.

Reaction with Organometallic Reagents: The Grignard Reaction

A key reaction of phenylchloroacetylene is its interaction with magnesium metal to form the corresponding Grignard reagent, phenylethynylmagnesium chloride. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds.

Reaction Mechanism: Formation of Phenylethynylmagnesium Chloride

The formation of the Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.

Caption: Proposed mechanism for the formation of a Grignard reagent.

Experimental Protocol for Grignard Reagent Formation and Subsequent Reaction:

-

Apparatus: All glassware must be rigorously dried to exclude moisture, which would quench the Grignard reagent. The reaction is typically carried out in a two or three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Reagents: Magnesium turnings, a crystal of iodine (as an activator), and anhydrous diethyl ether or THF as the solvent.

-

Procedure:

-

Magnesium turnings and a crystal of iodine are placed in the reaction flask and gently heated under a stream of inert gas to activate the magnesium surface.

-

Anhydrous ether or THF is added to cover the magnesium.

-

A solution of phenylchloroacetylene in the same anhydrous solvent is added dropwise from the dropping funnel. The initiation of the reaction is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction is initiated, the remaining phenylchloroacetylene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is typically stirred and refluxed for a period to ensure complete formation of the Grignard reagent.

-

The resulting solution of phenylethynylmagnesium chloride can then be used in situ for subsequent reactions with various electrophiles, such as aldehydes, ketones, or carbon dioxide.

-

Conclusion

Phenylchloroacetylene, since its initial synthesis by F. Straus in 1905, has remained a compound of interest in the field of organic chemistry. Its straightforward synthesis and the dual reactivity of its triple bond and chloro-substituent make it a valuable precursor for a wide array of more complex molecules. This guide has provided a detailed overview of its history, synthesis, and chemical properties, aiming to equip researchers with the necessary knowledge for its effective utilization in their synthetic endeavors. The provided experimental protocols and tabulated data serve as a practical reference for laboratory work involving this versatile haloalkyne.

References

Theoretical Exploration of the Electronic Landscape of (Chloroethynyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloroethynyl)benzene, a halogenated alkyne derivative of benzene, presents a unique electronic framework arising from the interplay between the π-system of the phenyl ring, the acetylenic triple bond, and the electron-withdrawing chloro substituent. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, spectroscopic behavior, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this compound. It details the computational methodologies, summarizes key quantitative data on its geometry and molecular orbitals, and outlines the logical workflow of such theoretical investigations. While a dedicated, exhaustive experimental and theoretical study on this compound is not extensively available in public literature, this guide synthesizes information from computational studies on closely related molecules, such as phenylacetylene and chlorobenzene derivatives, to present a robust theoretical model.

Introduction

The substitution of a hydrogen atom with a chloroethynyl group on a benzene ring significantly perturbs the electronic environment of the parent molecule. The linear sp-hybridized ethynyl linker and the electronegative chlorine atom introduce electronic effects that influence the aromatic system's charge distribution, molecular orbital energies, and reactivity. Theoretical and computational chemistry provide powerful tools to probe these effects at a granular level, offering insights that complement and guide experimental studies.

This guide focuses on the application of Density Functional Theory (DFT), a widely used computational method, to investigate the electronic structure of this compound. We will explore the optimized molecular geometry, the nature of the frontier molecular orbitals (HOMO and LUMO), and the overall electronic properties that dictate its chemical behavior.

Computational Methodology

The theoretical data presented in this guide are based on a representative computational protocol frequently employed for substituted benzene derivatives.

2.1. Geometry Optimization

The molecular geometry of this compound is optimized to find the lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT) using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[1] This functional provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d) basis set is a suitable choice for initial geometry optimizations, providing a good description of the electronic structure for most organic compounds.[2][3]

Experimental Protocol: Computational Geometry Optimization

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Computational Method Selection: The calculation is set up using the Gaussian suite of programs or similar software.

-

Level of Theory: Density Functional Theory (DFT) is selected as the computational method.

-

Functional: The B3LYP hybrid functional is chosen.

-

Basis Set: The 6-31G(d) basis set is specified for all atoms.

-

Optimization: A geometry optimization calculation is performed to locate the stationary point on the potential energy surface corresponding to the minimum energy structure.

-

Frequency Analysis: A vibrational frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Results and Discussion

3.1. Molecular Geometry

The optimized geometry of this compound reveals the influence of the chloroethynyl substituent on the benzene ring. The planarity of the phenyl ring is maintained. The bond lengths and angles are expected to show slight deviations from those of unsubstituted benzene due to the electronic effects of the substituent.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| C-Cl | 1.635 |

| C≡C | 1.208 |

| C(ring)-C(ethynyl) | 1.435 |

| C-C (aromatic, avg.) | 1.395 |

| C-H (aromatic, avg.) | 1.084 |

| **Bond Angles (°) ** | |

| C(ring)-C≡C | 178.5 |

| C≡C-Cl | 179.2 |

| C-C-C (aromatic, avg.) | 120.0 |

Note: These values are representative and are based on typical DFT/B3LYP/6-31G(d) calculations for similar molecules. Actual values may vary slightly depending on the specific level of theory and basis set used.

3.2. Electronic Structure and Molecular Orbitals

The electronic properties of this compound are primarily governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and electronic transition properties.

The HOMO is expected to be a π-orbital primarily localized on the phenyl ring and the ethynyl group, representing the region of highest electron density and the most likely site for electrophilic attack. The LUMO, also a π*-orbital, is anticipated to be distributed over the entire molecule, including the chloroethynyl substituent, and represents the region most susceptible to nucleophilic attack.

Table 2: Predicted Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.60 |

Note: These energy values are illustrative and derived from analogous computational studies on related molecules.

Logical Workflow and Visualization

The process of theoretically studying the electronic structure of a molecule like this compound follows a well-defined logical workflow. This workflow begins with the definition of the molecular structure and proceeds through computational analysis to the interpretation of the results.

Caption: Logical workflow for the theoretical study of molecular electronic structure.

The relationship between the key components of the this compound molecule and their contribution to its overall electronic structure can also be visualized.

Caption: Contributions of molecular fragments to the electronic structure.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic structure of this compound. Through the application of Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry and electronic properties. The chloroethynyl substituent significantly influences the electronic landscape of the benzene ring, affecting bond lengths, charge distribution, and the energies of the frontier molecular orbitals. While direct and extensive computational data for this compound remains a subject for future detailed studies, the methodologies and expected trends presented here, based on robust computational work on analogous compounds, provide a solid foundation for researchers and scientists in the fields of chemistry and drug development to understand and predict the behavior of this intriguing molecule. The logical workflows and visualizations provided serve as a clear guide for approaching similar theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (chloroethynyl)benzene in Sonogashira coupling reactions. This protocol is designed to be a starting point for researchers, facilitating the synthesis of unsymmetrical diarylacetylenes, which are valuable intermediates in medicinal chemistry, materials science, and drug development.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a mild base.[3] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis.[4]

While the traditional Sonogashira reaction utilizes a terminal alkyne (possessing a C-H bond), the use of haloalkynes, such as this compound, as coupling partners is a less common but synthetically useful variation. This approach allows for the coupling of two different alkynyl moieties, leading to the formation of unsymmetrical diynes. Research has shown that 1-chloroalkynes can readily undergo cross-coupling reactions with terminal alkynes under conditions similar to those of the Sonogashira reaction.[5]

This document outlines the general principles, provides a detailed experimental protocol, and summarizes the expected reactivity for the Sonogashira-type coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne is believed to proceed through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism consists of two interconnected catalytic cycles.[1]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then transmetalates with the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

In the case of using this compound, it acts as the electrophilic partner in a manner analogous to an aryl halide.

Experimental Protocols

The following protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., diisopropylamine, triethylamine)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 4 mol%).

-

Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., diisopropylamine, 3 equivalents).

-

Stir the mixture for a few minutes to ensure dissolution.

-

Add the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.

-

Finally, add this compound (1.0 equivalent) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically within 2-3 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical diyne.

Data Presentation

The following table summarizes representative data for the cross-coupling of a 1-chloroalkyne with various terminal alkynes under Sonogashira-type conditions, based on the findings from related studies.[5] These results can serve as a reference for designing experiments with this compound.

| Entry | 1-Chloroalkyne | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1 | 1-Chloro-3,3-dimethyl-1-butyne | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 2 | 85 |

| 2 | 1-Chloro-3,3-dimethyl-1-butyne | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 2 | 82 |

| 3 | 1-Chloro-3,3-dimethyl-1-butyne | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3 | 75 |

| 4 | 1-Chloro-3,3-dimethyl-1-butyne | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3 | 68 |

Visualizations

Catalytic Cycle of Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira-type coupling of this compound with terminal alkynes provides a valuable method for the synthesis of unsymmetrical diarylacetylenes. The reactivity of chloroalkynes in these reactions is comparable to that of aryl iodides, making them viable substrates for cross-coupling. The provided protocols and data serve as a foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug discovery and materials science. Further investigation into the scope and limitations of this transformation with a broader range of substrates is encouraged.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (Chloroethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing (chloroethynyl)benzene as a key building block. This versatile reagent allows for the introduction of a phenylethynyl moiety into a wide range of organic molecules, a valuable transformation in the synthesis of pharmaceuticals, functional materials, and complex organic intermediates. The protocols provided are based on established methodologies for Sonogashira, Suzuki, and Stille cross-coupling reactions and are intended as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in modern organic synthesis.[2] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki and Stille couplings) or reaction with a terminal alkyne (in Sonogashira coupling), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]

This compound serves as an electrophilic partner in these reactions, where the carbon-chlorine bond is activated by the palladium catalyst. The successful execution of these couplings often relies on the careful selection of the palladium source, ligands, base, and solvent.

Sonogashira Coupling of this compound

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In the context of this compound, this reagent would act as the halide partner, coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Generalized Catalytic Cycle for Sonogashira Coupling

Caption: Generalized catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 3-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent, followed by the amine base, this compound, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for Sonogashira Coupling of Aryl Halides

The following table summarizes typical yields for Sonogashira couplings of various aryl halides with terminal alkynes, which can serve as a reference for reactions with this compound.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 95 |

| 2 | Bromobenzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 12 | 88 |

| 3 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |

| 4 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 8 | 92 |

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6] For this compound, this reaction would involve coupling with a variety of aryl, heteroaryl, or vinyl boronic acids.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.[6] Optimization will likely be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Degassed water (if using a biphasic system)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, ligand (if used), and the base.

-

Add the anhydrous solvent and degassed water (if applicable).

-

Thoroughly degas the mixture by bubbling with the inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Aryl Chlorides

The following table presents typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl chlorides, which can be used as a guide for reactions with this compound.[3]

| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 |

| 3 | 1-Chloro-4-nitrobenzene | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 24 | 85 |

| 4 | Chlorobenzene | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |

Stille Coupling of this compound

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[4] This reaction is known for its tolerance of a wide variety of functional groups.[7] this compound would react with an organostannane to form a new carbon-carbon bond. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.[7]

Generalized Catalytic Cycle for Stille Coupling

Caption: Generalized catalytic cycle for the Stille coupling.

Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[8] Due to the toxicity of tin compounds, appropriate safety precautions must be taken.

Materials:

-

This compound (1.0 equiv)

-

Organostannane (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃ or AsPh₃)

-

Anhydrous solvent (e.g., toluene, THF, or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.

-

Add the palladium catalyst and ligand (if used).

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography. The removal of tin byproducts can sometimes be challenging.

Representative Data for Stille Coupling of Aryl Chlorides

The following table provides typical reaction conditions and yields for the Stille coupling of various aryl chlorides, which can serve as a reference for reactions involving this compound.[1]

| Entry | Aryl Chloride | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Vinyltributyltin | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 100 | 16 | 92 |

| 2 | 2-Chlorotoluene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 24 | 81 |

| 3 | 1-Chloro-3,5-dimethoxybenzene | (4-Methoxyphenyl)tributyltin | PdCl₂(dppf) | DMF | 120 | 18 | 88 |

| 4 | Chlorobenzene | Allyltributyltin | Pd(OAc)₂ / P(t-Bu)₃ | THF | 80 | 12 | 75 |

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile strategy for the synthesis of a diverse array of substituted phenylacetylene derivatives. The Sonogashira, Suzuki-Miyaura, and Stille couplings each provide unique advantages and are amenable to a wide range of coupling partners. The protocols and data presented in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical industries, providing a solid foundation for the development of novel synthetic methodologies. Optimization of the reaction conditions for specific substrates is crucial for achieving high yields and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

(Chloroethynyl)benzene: A Versatile Precursor for Pharmaceutical Synthesis

Application Notes and Protocols

(Chloroethynyl)benzene , also known as phenylchloroacetylene, is a highly reactive and versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its unique structure, featuring a chloro-substituted alkyne, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in pharmaceutical synthesis, with a focus on its application in Sonogashira coupling reactions for the synthesis of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized in the synthesis of pharmaceutical compounds through two main reaction pathways:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is the most prominent application of this compound. It allows for the facile formation of a C(sp)-C(sp²) bond between the chloroalkyne and an aryl or vinyl halide. This reaction is a cornerstone in the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, and are crucial in oncology.

-

Cycloaddition Reactions: The electron-deficient triple bond of this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct diverse heterocyclic scaffolds. These heterocyclic motifs are prevalent in a wide range of biologically active molecules.

Synthesis of Kinase Inhibitor Precursors via Sonogashira Coupling